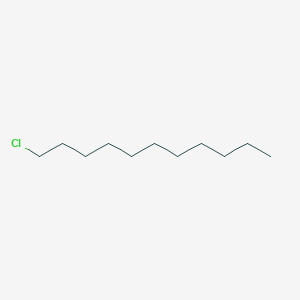
Cloruro de 4-(2-triclorosil-etil)bencenosulfonilo
Descripción general
Descripción
“Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-” is an organosulfur compound with the CAS Number: 79793-00-3 . It has a molecular weight of 338.11 . The IUPAC name for this compound is 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride compounds typically involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another less common method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The InChI code for “Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-” is 1S/C8H8Cl4O2SSi/c9-15(13,14)8-3-1-7(2-4-8)5-6-16(10,11)12/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Ciencias Ambientales
Por último, en las ciencias ambientales, los derivados de este compuesto pueden utilizarse en la remediación de contaminantes. Pueden reaccionar con sustancias nocivas, transformándolas en formas menos tóxicas o más fácilmente degradables.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del Cloruro de 4-(2-triclorosil-etil)bencenosulfonilo, lo que demuestra su versatilidad e importancia en la investigación científica. Si bien los resultados de la búsqueda no proporcionaron información directa sobre el compuesto específico en cuestión, las aplicaciones mencionadas se basan en la funcionalidad química general de compuestos de cloruro de sulfonilo similares . El uso real en cada campo dependería de futuras investigaciones y desarrollos empíricos.
Mecanismo De Acción
Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- is a reactive molecule that undergoes a variety of reactions. It is an electrophilic reagent and reacts with nucleophiles, such as amines and alcohols. It also reacts with alkenes and alkynes to form organosilicon compounds.
Biochemical and Physiological Effects
Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- is an irritant and can cause skin and eye irritation. It is also toxic if ingested and can cause gastrointestinal irritation and vomiting. It is not known to have any long-term health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- in laboratory experiments is its ability to react with a wide range of organic compounds. It is also relatively easy to handle and store. However, it is a hazardous material and must be handled with care. It is also a strong irritant and must be used in a well-ventilated area.
Direcciones Futuras
In the future, benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- could be used in the synthesis of new and more efficient pharmaceuticals. It could also be used in the synthesis of organosilicon materials for use in a variety of applications, such as electronics, energy storage, and medical devices. Additionally, it could be used in the synthesis of polymeric materials for use in the automotive, aerospace, and construction industries. Furthermore, it could be used in the development of new catalysts for use in chemical reactions.
Propiedades
IUPAC Name |
4-(2-trichlorosilylethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl4O2SSi/c9-15(13,14)8-3-1-7(2-4-8)5-6-16(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBDUARGLPMOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl4O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072864 | |
| Record name | Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79793-00-3 | |
| Record name | 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79793-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-(2-(trichlorosilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(trichlorosilyl)ethyl]benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















